molecular formula C15H24 B1594561 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene CAS No. 24703-35-3

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

Cat. No.: B1594561
CAS No.: 24703-35-3
M. Wt: 204.35 g/mol
InChI Key: NHWVMXZZAZDCIV-UHFFFAOYSA-N
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Description

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene is an organic compound with the molecular formula C15H24 It is a derivative of benzoannulene, characterized by the presence of four methyl groups and a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene
  • (4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo7annulene
  • 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene

Uniqueness

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVMXZZAZDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)CC(CC=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947642
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24703-35-3
Record name Bicyclogermacren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 2
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 3
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 4
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 5
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 6
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

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